molecular formula C18H19BrN2O3S B257597 isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B257597
M. Wt: 423.3 g/mol
InChI Key: QNKKPRWLJACOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the bromodomain and extraterminal domain (BET) family, which is responsible for the regulation of gene expression. BET inhibitors have been found to have therapeutic potential in the treatment of various cancers, inflammatory diseases, and viral infections.

Mechanism of Action

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor works by binding to the bromodomain of BET proteins, which prevents the binding of acetylated histones to the chromatin. This, in turn, leads to the suppression of gene transcription and the downregulation of oncogenes. isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has also been found to inhibit the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has been found to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and decreases angiogenesis. In inflammatory cells, it suppresses the production of pro-inflammatory cytokines and chemokines. Furthermore, isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has several advantages for use in lab experiments. It is a potent and specific inhibitor of BET proteins, which allows for the selective targeting of these proteins without affecting other cellular processes. Furthermore, it has been found to be effective in both in vitro and in vivo models of disease. However, there are also limitations to the use of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Furthermore, it is a highly potent compound, and caution must be taken to avoid toxicity in cell culture and animal studies.

Future Directions

There are several future directions for the research and development of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor. One area of focus is the optimization of the synthesis process to improve the yield and purity of the final product. Another area of focus is the identification of new targets for BET inhibitors, which could expand their therapeutic potential. Furthermore, the development of new formulations and delivery methods could improve the pharmacokinetic profile of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor and increase its efficacy in clinical settings. Finally, the use of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor in combination with other therapies, such as chemotherapy and immunotherapy, could lead to improved outcomes in the treatment of various diseases.
Conclusion:
In conclusion, isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor is a promising compound with significant therapeutic potential in the treatment of various diseases. Its potent and specific inhibition of BET proteins makes it an attractive target for drug development, and its favorable pharmacokinetic profile makes it a promising candidate for clinical use. Further research is needed to fully establish the safety and efficacy of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor, and to identify new targets and therapeutic applications for this compound.

Synthesis Methods

The synthesis of isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor involves a multi-step process that starts with the reaction between 3-bromoaniline and 2,7-dimethyl-3-thioxo-2,3-dihydro-1H-pyrimidine-5-carboxylic acid. The resulting intermediate is then reacted with isopropyl chloroformate to form the final product, isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has been extensively studied for its therapeutic potential in various diseases. It has been found to be effective in the treatment of cancers such as leukemia, lymphoma, and multiple myeloma. BET inhibitors have been shown to induce apoptosis and inhibit the growth of cancer cells by suppressing the expression of oncogenes. isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate inhibitor has also been found to have anti-inflammatory properties and has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, BET inhibitors have been found to have antiviral properties and have shown efficacy against viral infections such as HIV and hepatitis B.

properties

Product Name

isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Molecular Formula

C18H19BrN2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

propan-2-yl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19BrN2O3S/c1-9(2)24-17(23)14-10(3)20-18-21(16(22)11(4)25-18)15(14)12-6-5-7-13(19)8-12/h5-9,11,15H,1-4H3

InChI Key

QNKKPRWLJACOML-UHFFFAOYSA-N

SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)Br

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.